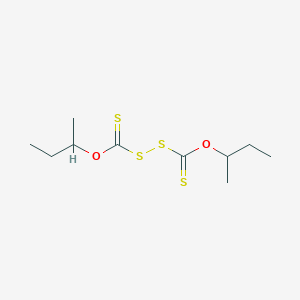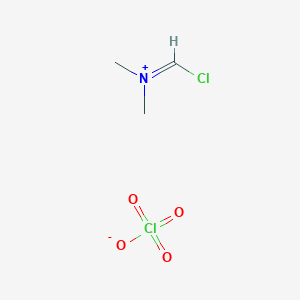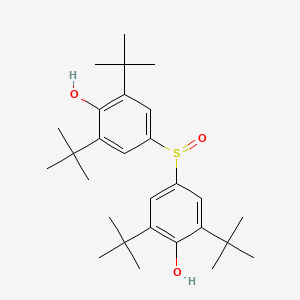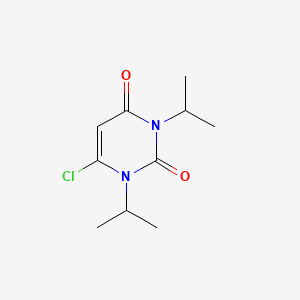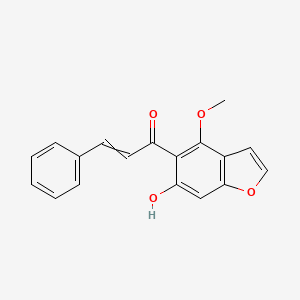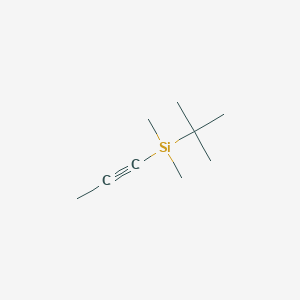
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- is a chemical compound with the molecular formula C₉H₁₈Si. It is a type of organosilicon compound that contains a silicon atom bonded to organic groups. This compound is known for its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- typically involves the reaction of 1,1-dimethylethylacetylene with a silicon-containing reagent. One common method is the hydrosilylation reaction, where the alkyne group of 1,1-dimethylethylacetylene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or siloxanes.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles like halides, amines, or alcohols can react with the silicon atom. The reactions are usually conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Reduction: Simpler silanes or siloxanes are formed.
Substitution: New organosilicon compounds with varied functional groups are produced.
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound is used in the modification of biomolecules, enhancing their stability and reactivity. It is also employed in the development of silicon-based drug delivery systems.
Medicine: Silane derivatives are explored for their potential in medical imaging and diagnostics. They are also investigated for their role in developing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and resins. Its reactivity with various substrates makes it valuable in surface modification and coatings.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- involves its ability to form strong bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are facilitated by the unique electronic properties of the silicon atom, which can engage in both covalent and non-covalent bonding.
相似化合物的比较
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but contains a chlorine atom instead of a propynyl group.
Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-: This compound has a longer alkyl chain attached to the silicon atom.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl-1-propynyl- is unique due to its propynyl group, which imparts distinct reactivity and properties. The presence of the triple bond in the propynyl group allows for unique interactions and reactions that are not observed in similar compounds with different substituents.
属性
CAS 编号 |
55630-45-0 |
|---|---|
分子式 |
C9H18Si |
分子量 |
154.32 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-prop-1-ynylsilane |
InChI |
InChI=1S/C9H18Si/c1-7-8-10(5,6)9(2,3)4/h1-6H3 |
InChI 键 |
ZVVPBKWLXJMYSH-UHFFFAOYSA-N |
规范 SMILES |
CC#C[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







